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Compound of Interest

Compound Name: Erythro-canabisine H

Cat. No.: B3037025 Get Quote

Disclaimer: The term "Erythro-canabisine H" does not correspond to a recognized compound

in the scientific literature. This guide focuses on the known spermidine alkaloids isolated from

Cannabis sativa, primarily cannabisativine and anhydrocannabisativine.

Introduction
Cannabis sativa L. is a chemically complex plant known for its wide array of secondary

metabolites. While cannabinoids are the most studied class of compounds, the plant also

produces a variety of other nitrogen-containing molecules, including alkaloids. Among these,

the spermidine alkaloids represent a unique structural class. To date, two primary spermidine

alkaloids have been isolated and identified from Cannabis sativa: cannabisativine and

anhydrocannabisativine.[1][2] This technical guide provides a comprehensive overview of the

natural sources, abundance, and experimental protocols for the isolation and analysis of these

compounds, intended for researchers, scientists, and drug development professionals.

Natural Sources and Abundance
The primary source of cannabisativine and anhydrocannabisativine within the Cannabis sativa

plant is the root system.[1][2] Lower concentrations have also been reported in the leaves and

stems. The abundance of these alkaloids can vary depending on the plant variant and growing

conditions.

Table 1: Abundance of Spermidine Alkaloids in Cannabis sativa Roots
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Compound Plant Material
Reported
Abundance (mg/kg)

Reference

Cannabisativine
Roots of a Mexican

variant
2.5 [1]

Anhydrocannabisativi

ne

Roots of a Mexican

variant
0.3 [1]

Experimental Protocols
The following sections detail the methodologies for the extraction, purification, and analysis of

spermidine alkaloids from Cannabis sativa roots, based on established phytochemical

techniques.

Extraction of Spermidine Alkaloids from Cannabis sativa
Roots
This protocol describes a general procedure for the solvent extraction of alkaloids from dried

and ground cannabis root material.

Plant Material Preparation:

Obtain fresh roots of Cannabis sativa.

Wash the roots thoroughly with water to remove soil and debris.

Air-dry the roots in a well-ventilated area or use a plant dryer at a temperature not

exceeding 40°C to prevent degradation of thermolabile compounds.

Once completely dry, grind the roots into a fine powder using a mechanical grinder.

Solvent Extraction:

Weigh the powdered root material.

Place the powdered material in a large flask or beaker.
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Add ethanol (95%) to the flask in a solid-to-solvent ratio of 1:10 (w/v).

Macerate the mixture at room temperature for 24-48 hours with occasional agitation, or

perform continuous extraction using a Soxhlet apparatus for 8-12 hours.

After extraction, filter the mixture through cheesecloth and then through filter paper (e.g.,

Whatman No. 1) to separate the extract from the solid plant material.

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature

below 50°C to obtain a crude ethanol extract.

Purification Protocol
This multi-step protocol involves an acid-base partition followed by column chromatography to

isolate the alkaloids from the crude extract.

Acid-Base Partitioning:

Dissolve the crude ethanol extract in a 5% aqueous hydrochloric acid (HCl) solution.

Transfer the acidic solution to a separatory funnel.

Wash the acidic solution with a non-polar solvent such as hexane or dichloromethane to

remove neutral and acidic lipophilic compounds. Repeat this washing step three times.

Collect the aqueous acidic layer containing the protonated alkaloids.

Basify the aqueous layer to a pH of 9-10 by the dropwise addition of a base, such as

ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH), while cooling the mixture in

an ice bath.

Extract the basified solution with a moderately polar organic solvent, such as

dichloromethane or chloroform, three to five times.

Pool the organic layers, which now contain the free-base alkaloids.

Dry the combined organic extract over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure to yield a crude alkaloid fraction.
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Column Chromatography:

Prepare a silica gel column using a slurry of silica gel 60 (70-230 mesh) in a non-polar

solvent (e.g., hexane).

Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase solvent.

Load the dissolved sample onto the top of the prepared column.

Elute the column with a gradient of increasing polarity. A common solvent system is a

mixture of chloroform and methanol, starting with 100% chloroform and gradually

increasing the percentage of methanol.

Collect fractions of the eluate and monitor the separation using Thin-Layer

Chromatography (TLC).

Thin-Layer Chromatography (TLC) Monitoring:

Spot the collected fractions onto a silica gel TLC plate.

Develop the plate in a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

Visualize the separated compounds under UV light (254 nm and 365 nm) and/or by

spraying with a suitable visualizing agent, such as Dragendorff's reagent for alkaloids.

Combine the fractions that show a similar TLC profile and contain the target alkaloids.

Evaporate the solvent from the combined fractions to obtain the purified alkaloids.

Analytical Quantification
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode

Array Detector or Mass Spectrometer) is a standard method for the quantification of plant

alkaloids.

Chromatographic System: HPLC with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5

µm particle size).
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Mobile Phase: A gradient elution is typically used. For example:

Solvent A: Water with 0.1% formic acid.

Solvent B: Acetonitrile with 0.1% formic acid.

A linear gradient from 10% B to 90% B over 30 minutes.

Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.

Injection Volume: 10 µL.

Detection: DAD at 220 nm and 280 nm, or MS detection in positive ion mode.

Quantification: Based on a calibration curve generated from isolated and purified standards

of cannabisativine and anhydrocannabisativine.

Visualization of Workflows and Pathways
Experimental Workflow for Isolation
Caption: General workflow for the extraction and isolation of spermidine alkaloids.

Hypothetical Biosynthetic Pathway
The exact enzymatic steps for the biosynthesis of cannabisativine and anhydrocannabisativine

have not been fully elucidated. However, a hypothetical pathway has been proposed, starting

from spermidine and a fatty acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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